An In-depth Technical Guide to the Physical Properties of 3,6-Dibromo-9-[4-(2-ethylhexyloxy)phenyl]-9H-carbazole
An In-depth Technical Guide to the Physical Properties of 3,6-Dibromo-9-[4-(2-ethylhexyloxy)phenyl]-9H-carbazole
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the physical properties of 3,6-Dibromo-9-[4-(2-ethylhexyloxy)phenyl]-9H-carbazole, a key intermediate in the synthesis of high-performance organic semiconductors. This document is intended to be a valuable resource for professionals in organic electronics, materials science, and drug development, offering insights into its molecular characteristics, thermal stability, and solubility, supported by experimental considerations.
Introduction: Significance and Applications
3,6-Dibromo-9-[4-(2-ethylhexyloxy)phenyl]-9H-carbazole is a pivotal building block in the development of advanced organic electronic materials. Its utility is particularly pronounced in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The strategic placement of bromine atoms on the carbazole core at the 3 and 6 positions provides reactive sites for facile functionalization through various cross-coupling reactions. This allows for the construction of complex, conjugated molecular architectures with tailored electronic properties.
The incorporation of a 4-(2-ethylhexyloxy)phenyl group at the 9-position of the carbazole nitrogen serves a dual purpose. The bulky, branched 2-ethylhexyloxy chain significantly enhances the solubility of the molecule in common organic solvents, a critical factor for solution-based processing of organic electronic devices. Furthermore, this substituent influences the solid-state packing of the molecules, which can impact charge transport and device performance. The overall molecular design imparts good thermal stability, a crucial attribute for the longevity and operational reliability of electronic devices.
Core Physical and Chemical Properties
A summary of the fundamental physical and chemical properties of 3,6-Dibromo-9-[4-(2-ethylhexyloxy)phenyl]-9H-carbazole is presented in the table below. These properties are essential for its handling, characterization, and application in various synthetic and device fabrication processes.
| Property | Value | Source(s) |
| Molecular Formula | C₂₆H₂₇Br₂NO | [1] |
| Molecular Weight | 529.31 g/mol | [1] |
| CAS Number | 946491-48-1 | [2][3] |
| Appearance | White to light yellow powder or crystals | [2] |
| Purity | >95.0% (HPLC) | [2] |
Molecular Structure and Rationale
The molecular architecture of 3,6-Dibromo-9-[4-(2-ethylhexyloxy)phenyl]-9H-carbazole is meticulously designed to balance electronic functionality with processability.
Caption: Molecular structure of the topic compound.
The carbazole unit provides a rigid, electron-rich core that facilitates efficient hole transport, a desirable characteristic for hole-transporting layers (HTLs) and host materials in OLEDs. The dibromination at the 3 and 6 positions allows for further chemical modifications, enabling the tuning of the material's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. The N-aryl linkage, compared to an N-alkyl linkage, can lead to a more extended π-conjugated system, often resulting in a red-shift in the material's absorption and emission spectra.[4]
Thermal Properties: A Cornerstone of Device Stability
Solubility Profile: Enabling Solution-Based Fabrication
The solubility of 3,6-Dibromo-9-[4-(2-ethylhexyloxy)phenyl]-9H-carbazole is a key physical property that dictates its processability. The introduction of the 2-ethylhexyloxy group is a well-established strategy to enhance solubility in common organic solvents.
Predicted Solubility:
Based on the principle of "like dissolves like," this molecule, with its significant nonpolar character arising from the large aromatic surface and the long alkyl chain, is expected to be readily soluble in nonpolar and moderately polar organic solvents.
| Solvent Class | Examples | Predicted Solubility |
| Chlorinated Solvents | Dichloromethane (DCM), Chloroform, 1,2-Dichlorobenzene | High |
| Aromatic Hydrocarbons | Toluene, Xylene, Tetrahydrofuran (THF) | High |
| Ethers | Diethyl ether | Moderate |
| Ketones | Acetone | Low to Moderate |
| Alcohols | Methanol, Ethanol | Low |
| Water | - | Insoluble |
Experimental Protocols: Synthesis and Characterization
The following sections provide generalized, yet detailed, experimental protocols that a skilled researcher can adapt for the synthesis, purification, and characterization of 3,6-Dibromo-9-[4-(2-ethylhexyloxy)phenyl]-9H-carbazole.
Synthesis Workflow
The synthesis of the target molecule can be conceptualized as a two-step process starting from carbazole.
Caption: A generalized synthetic workflow.
Step-by-Step Synthesis Protocol (Illustrative):
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Bromination of Carbazole:
-
Dissolve carbazole in a suitable solvent such as N,N-dimethylformamide (DMF).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of N-bromosuccinimide (NBS) (2.1 equivalents) in DMF to the cooled carbazole solution.[5]
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water to precipitate the crude 3,6-dibromo-9H-carbazole.
-
Collect the solid by filtration, wash thoroughly with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.
-
-
N-Arylation of 3,6-Dibromo-9H-carbazole (Ullmann Condensation):
-
To a reaction vessel, add 3,6-dibromo-9H-carbazole, 1-bromo-4-(2-ethylhexyloxy)benzene, copper(I) iodide (CuI) as a catalyst, potassium carbonate (K₂CO₃) as a base, and L-proline as a ligand.
-
Add dimethyl sulfoxide (DMSO) as the solvent.
-
Heat the reaction mixture to a temperature of 90-120 °C and stir under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
-
Characterization Workflow
A systematic approach to confirming the identity and purity of the synthesized compound is crucial.
Caption: A typical characterization workflow.
Spectroscopic Characterization:
-
¹H and ¹³C NMR Spectroscopy: The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons on the carbazole and phenyl rings, as well as the aliphatic protons of the 2-ethylhexyloxy group. The ¹³C NMR spectrum will confirm the carbon framework of the molecule. The chemical shifts of the carbazole protons in an N-aryl derivative are typically shifted downfield compared to an N-alkyl derivative due to the electronic influence of the aryl group.[4]
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Mass Spectrometry (MS): This technique will be used to confirm the molecular weight of the compound. The isotopic pattern of the bromine atoms (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br) will be a characteristic feature in the mass spectrum.
Conclusion
3,6-Dibromo-9-[4-(2-ethylhexyloxy)phenyl]-9H-carbazole is a strategically designed molecule with a compelling set of physical properties that make it a valuable precursor in the field of organic electronics. Its high thermal stability, excellent solubility in common organic solvents, and versatile reactivity due to the presence of bromine atoms are key attributes that researchers can leverage to develop next-generation organic semiconducting materials. This guide provides a foundational understanding of its properties and offers practical experimental guidance for its synthesis and characterization, thereby empowering researchers to explore its full potential in various applications.
References
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9-Vinyl-9H-carbazole-3,6-dicarbonitrile. MDPI. [Link]
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9H-Carbazole, 9-ethyl-3,6-dimethyl. Organic Syntheses Procedure. [Link]
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3,6-Dibromo-9-[4-(2-ethylhexyloxy)phenyl]-9H-carbazole. MySkinRecipes. [Link]
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3,6-Dibromo-9-hexyl-9H-carbazole. ResearchGate. [Link]
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3,6-dibromo-9-(4-bromo-phenyl)-9H-carbazole. Boron Molecular. [Link]
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Multi-spectroscopic measurements, molecular modeling and density functional theory calculations for interactions of 2,7-dibromocarbazole and 3,6-dibromocarbazole with serum albumin. PubMed. [Link]
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3,6-Dibromo-9- {4 - [(2-ethylhexyl) oxi] phenyl} -9H-carbazole CAS TSIS: 946491-48-1. Alfa Chemical. [Link]
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CAS 946491-48-1 3,6-dibromo-9-{4-[(2-ethylhexyl)oxy]phenyl}-9H-carbazole. Chem-Space. [Link]
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13C NMR% Spectroscopy of Heterocycles: 3,5 Diaryl-4-bromoisoxazoles. ResearchGate. [Link]
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